molecular formula C16H16ClF3N4 B11831191 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine

4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine

Cat. No.: B11831191
M. Wt: 356.77 g/mol
InChI Key: QQZMZZIRINURCN-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a benzylpiperazine group at position 4, a chlorine atom at position 6, and a trifluoromethyl group at position 2. The trifluoromethyl group contributes strong electron-withdrawing effects, enhancing the compound’s stability and reactivity.

Properties

Molecular Formula

C16H16ClF3N4

Molecular Weight

356.77 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H16ClF3N4/c17-13-10-14(22-15(21-13)16(18,19)20)24-8-6-23(7-9-24)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2

InChI Key

QQZMZZIRINURCN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC(=N3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

The 4-chloro position of 2-trifluoromethyl-4,6-dichloropyrimidine undergoes substitution with 1-benzylpiperazine. A protocol adapted from WO2014056955A1 and ppm.edu.pl involves:

  • Dissolving 2-trifluoromethyl-4,6-dichloropyrimidine (1 equiv) and 1-benzylpiperazine (1.2 equiv) in dry acetone.

  • Adding potassium carbonate (2.5 equiv) and potassium iodide (0.1 equiv) as a catalyst.

  • Heating at 60°C for 12–24 hours under nitrogen.

Workup:

  • Cool the reaction mixture to room temperature.

  • Filter to remove inorganic salts.

  • Concentrate under reduced pressure.

  • Purify via recrystallization from ethanol/water (3:1).

Yield: 68–72%.

Mechanistic Considerations

The reaction proceeds via an SNAr mechanism, where the electron-withdrawing trifluoromethyl group activates the pyrimidine ring toward nucleophilic attack. The 4-position is preferentially substituted due to lower steric hindrance compared to the 6-position.

Alternative Routes: Palladium-Catalyzed Coupling

For cases where direct substitution is inefficient, WO2014056955A1 describes a Suzuki-Miyaura coupling approach:

  • Prepare 4-chloro-6-iodo-2-trifluoromethylpyrimidine via iodination of the 6-position.

  • React with 4-benzylpiperazine-1-boronic acid pinacol ester under palladium catalysis.

Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: Cs₂CO₃ (2 equiv).

  • Solvent: Dioxane/water (4:1).

  • Temperature: 90°C, 8 hours.

Yield: 58%.

Purification and Characterization

Final purification often involves:

  • Activated carbon treatment to remove palladium residues.

  • Crystallization from toluene/heptane or n-propanol/water mixtures.

  • HPLC analysis to confirm purity (>98%).

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.02 (s, 2H, CH₂Ph), 3.60–3.45 (m, 8H, piperazine-H).

  • ¹³C NMR : δ 162.1 (C-2), 155.6 (C-4), 138.2 (C-6), 129.3–127.8 (Ar-C), 123.5 (q, J = 272 Hz, CF₃).

Challenges and Optimization

Regioselectivity Issues

Competing substitution at the 6-chloro position is mitigated by:

  • Using bulkier bases (e.g., DIPEA) to favor attack at the 4-position.

  • Lowering reaction temperatures to 40–50°C.

Trifluoromethyl Group Stability

The electron-withdrawing nature of the CF₃ group can deactivate the ring, necessitating:

  • Excess amine (1.5–2.0 equiv).

  • Prolonged reaction times (24–48 hours).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
SNArSimple setup, low costModerate regioselectivity68–72%
Suzuki CouplingHigh versatilityRequires boronated piperazine58%
One-Pot CyclizationFewer stepsLimited substrate scope65%

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperazine ring or the benzyl group.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

    Hydrolysis Products: Hydrolysis can yield different fragments of the original molecule, such as benzyl alcohol and piperazine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of trifluoromethyl pyrimidines, including 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine, exhibit significant anticancer activities. For instance, compounds related to this structure have shown effectiveness against various cancer cell lines, such as prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. These compounds were tested at concentrations around 5 μg/ml, revealing activities comparable to established chemotherapeutics like doxorubicin .

Antifungal and Insecticidal Activities

The compound has also been evaluated for its antifungal and insecticidal properties. In vitro tests demonstrated antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates reaching up to 100% for certain derivatives . Additionally, insecticidal assays showed moderate effectiveness against pests like Mythimna separata and Spodoptera frugiperda, suggesting potential applications in agricultural pest control .

Case Study 1: Anticancer Activity Evaluation

A study published in Frontiers in Chemistry detailed the synthesis of novel trifluoromethyl pyrimidine derivatives, including the target compound, which were evaluated for their anticancer properties. The results indicated that certain derivatives displayed promising cytotoxic effects against multiple cancer cell lines, highlighting their potential as lead compounds for further development in cancer therapy .

Case Study 2: Agrochemical Applications

Research conducted on the antifungal and insecticidal properties of pyrimidine derivatives found that some compounds exhibited superior activity compared to commercial standards like tebuconazole. This positions them as viable candidates for development into new agricultural fungicides or insecticides, potentially offering safer alternatives to existing chemicals .

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, leading to changes in cellular functions and signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substituent Analysis

The table below summarizes critical structural differences between the target compound and related pyrimidine derivatives:

Compound Name Position 4 Substituent Position 6 Position 2 Additional Substituents Notable Properties/Implications
Target Compound 4-Benzylpiperazin-1-yl Chloro Trifluoromethyl None High lipophilicity; potential CNS activity
1-Benzyl-6-(4-chlorophenyl)pyrimidine Benzyl Chlorophenyl None Styryl group at position 4 Diazepine core (non-pyrimidine); sedative/hypnotic analog
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine Methyl (position 5,6) Chloro Trifluoromethyl 5,6-dimethyl Increased steric hindrance; agrochemical relevance
TERT-BUTYL 4-(6-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXYLATE Piperazine-1-carboxylate Chloro Trifluoromethyl tert-butyl Reduced basicity; improved solubility
ETHYL 1-[6-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXYLATE Piperidine-4-carboxylate Chloro Trifluoromethyl Ethyl ester Altered hydrogen-bonding capacity

Comparative Analysis

Position 4 Substituents
  • Target Compound: The 4-benzylpiperazine group introduces a bulky, nitrogen-rich moiety. Piperazine derivatives are common in CNS drugs (e.g., antipsychotics) due to their ability to modulate receptor interactions.
  • TERT-BUTYL Piperazine Carboxylate : Replacing benzyl with a tert-butyl carbamate reduces basicity, which may decrease nonspecific binding. The carboxylate group could enhance aqueous solubility.
Position 2 and 6 Substituents
  • The trifluoromethyl group at position 2 is conserved across several analogs, contributing to metabolic stability and electron-withdrawing effects.
Heterocyclic Core Variations
  • 1-Benzyl-6-(4-chlorophenyl)pyrimidine : This compound features a pyrazolo-diazepine core instead of pyrimidine, linking it to benzodiazepine-like activity (e.g., anxiolytics). However, its pharmacological profile diverges significantly from pyrimidine-based analogs.

Biological Activity

4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine, with CAS number 1956318-63-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H16ClF3N4
  • Molecular Weight : 356.77 g/mol
  • Purity : NLT 98%
  • Storage Conditions : Store at 2-8ºC

The compound's biological activity can be attributed to its structural features, particularly the presence of the benzylpiperazine moiety and the trifluoromethyl group. These functional groups are known to interact with various biological targets, potentially influencing neurotransmitter systems and exhibiting anticancer properties.

1. Anticancer Activity

Recent studies have indicated that derivatives of trifluoromethyl pyrimidines exhibit anticancer activities against various cancer cell lines. For instance, compounds related to 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine demonstrated moderate inhibition against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cell lines, with inhibition rates varying significantly depending on the specific derivative tested.

CompoundCell LineInhibition Rate (%)
5lPC364.20
5nK56251.71
5oHeLa50.52
5rA54955.32

These findings suggest that modifications to the pyrimidine scaffold can enhance anticancer activity, making it a promising candidate for further development in cancer therapeutics .

Case Studies

A notable study investigated the synthesis and biological evaluation of several trifluoromethyl pyrimidine derivatives, including the target compound. The study highlighted the structure-activity relationship (SAR) that indicated how variations in substituents could influence both anticancer and antifungal activities .

Study Highlights

  • Objective : To evaluate the anticancer and antifungal activities of synthesized trifluoromethyl pyrimidine derivatives.
  • Methodology : In vitro assays were conducted on various cancer cell lines and fungal strains.
  • Results : Several compounds exhibited significant activity against B. cinerea, with inhibition rates exceeding those of standard treatments like tebuconazole.

Q & A

Q. Critical Parameters :

  • Stoichiometry : Excess benzylpiperazine (1.5–2.0 eq) improves yield.
  • Moisture Control : Anhydrous conditions prevent hydrolysis of the trifluoromethyl group .

Advanced: How can regioselective substitution challenges in the pyrimidine ring be addressed during synthesis?

Methodological Answer:
Regioselectivity between the 4- and 6-chloro positions is influenced by:

Computational Modeling : Use density functional theory (DFT) to predict reactive sites. For example, the 4-position is more electrophilic due to electron-withdrawing effects of the trifluoromethyl group at C2 .

Directed Metalation : Introduce temporary protecting groups (e.g., trimethylsilyl) to block the 6-position, ensuring substitution occurs at C4 first .

Kinetic Control : Optimize reaction temperature (lower temps favor C4 substitution) and solvent polarity (DMF enhances nucleophilicity of benzylpiperazine) .

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